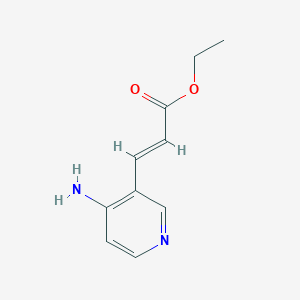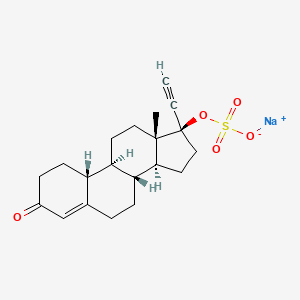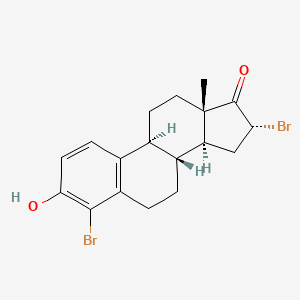
5,6-二氘尿苷
描述
Uridine-5,6-d2 is a deuterium-labeled analogue of uridine, a nucleoside that is widely distributed in nature. It is one of the four basic components of ribonucleic acid (RNA). The molecular formula of Uridine-5,6-d2 is C9H10D2N2O6, and it has a molecular weight of 246.21 . This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions.
科学研究应用
Uridine-5,6-d2 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the structure and dynamics of nucleic acids.
作用机制
Target of Action
Uridine-5,6-d2 is a variant of uridine, a pyrimidine nucleoside that plays a pivotal role in various biological processes . The primary targets of uridine are the nucleoside transporters that facilitate its entry into cells . Once inside the cell, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), supplying UDP-GlcNAc for O-GlcNAcylation .
Mode of Action
Uridine-5,6-d2, like uridine, interacts with its targets by entering cells through nucleoside transporters . It is then converted into UDPG, which is critical for glycogen synthesis . Additionally, it promotes the production of UDP-GlcNAc in the HBP, which is used for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues .
Biochemical Pathways
Uridine-5,6-d2 affects several biochemical pathways. It is involved in nucleic acid synthesis, glycogen synthesis through the formation of UDPG, and the hexosamine biosynthetic pathway . In the HBP, it promotes the production of UDP-GlcNAc, which is used for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Pharmacokinetics
It is known that uridine, the parent compound, is metabolized by enzymes such as uridine 5’-diphospho-glucuronosyltransferase (ugt) family and atp-binding cassette sub-family b member 1 (abcb1) . These enzymes are associated with differences in pharmacokinetics
Result of Action
The molecular and cellular effects of Uridine-5,6-d2 are likely similar to those of uridine. Uridine has been found to have an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link between uridine dysregulation and metabolic disorders .
生化分析
Biochemical Properties
Uridine-5,6-d2 interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the synthesis of phosphatidylcholine, a vital component of cell membranes, contributing to cellular integrity and communication . Furthermore, Uridine-5,6-d2 has been shown to increase the production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), proteins that support neuronal growth, survival, and synaptic plasticity, which are essential for learning and memory processes .
Cellular Effects
Uridine-5,6-d2 has significant effects on various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . Uridine-5,6-d2 influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Uridine-5,6-d2 exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of phosphatidylcholine via a β-N 1 - glycosidic bond . It also participates in the reversible cleavage of uridine to ribose-1-phosphate and uracil, facilitated by Uridine Phosphorylase 1 (UPP1), which responds to growth factors and TNF-α via MAPK and NFB signaling in cancer cells .
Dosage Effects in Animal Models
The effects of Uridine-5,6-d2 vary with different dosages in animal models. For instance, uridine supplementation has been associated with improved learning and memory function in rodent studies
Metabolic Pathways
Uridine-5,6-d2 is involved in several metabolic pathways. It is connected to central carbon metabolism via ribose phosphate isomerization . It also fuels dynamically-regulated cancer cell metabolism .
准备方法
Uridine-5,6-d2 can be synthesized from uridine through a deuterium exchange reaction. The synthesis involves the use of deuterium gas (D2) and a catalyst such as palladium on activated charcoal. The reaction is typically carried out in deuterium oxide (D2O) at elevated temperatures (around 160°C) for 24 hours . This method ensures the incorporation of deuterium atoms at the 5 and 6 positions of the uridine molecule.
化学反应分析
Uridine-5,6-d2 undergoes various chemical reactions, including:
Oxidation: Uridine-5,6-d2 can be oxidized to form uracil derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of uridine-5,6-d2 can lead to the formation of dihydrouridine derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Uridine-5,6-d2 can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents for these reactions include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield uracil-5,6-d2, while reduction with sodium borohydride can produce dihydrouridine-5,6-d2 .
相似化合物的比较
Uridine-5,6-d2 is unique due to its stable isotope labeling, which provides distinct advantages in metabolic studies. Similar compounds include:
5-Ethynyluridine: Used for labeling newly synthesized RNA but can induce neurodegeneration in certain conditions.
4-Thiouridine: Another uridine analogue used for RNA labeling, but with different chemical properties and applications.
Bromo-uridine: Used for studying RNA dynamics but has different labeling and detection methods compared to Uridine-5,6-d2.
Uridine-5,6-d2 stands out due to its specific deuterium labeling, which allows for precise tracking and analysis in various research applications.
属性
IUPAC Name |
5,6-dideuterio-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-TTYVMISXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676190 | |
| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40632-21-1 | |
| Record name | 1-[(2xi)-beta-D-threo-Pentofuranosyl](5,6-~2~H_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Uridine-5,6-d2 enable the detection of Pseudouridine (Ψ) in RNA using mass spectrometry?
A1: Pseudouridine (Ψ) poses a challenge for direct detection using mass spectrometry due to its isomeric nature with uridine, meaning they share the same molecular weight. This makes it difficult to differentiate them based on mass alone. Uridine-5,6-d2 provides a solution by introducing a distinct mass shift when incorporated into RNA and subsequently modified to Ψ.
- Metabolic Labeling: Cells are grown in a medium containing Uridine-5,6-d2. Being a uridine analog, it gets incorporated into newly synthesized RNA molecules, replacing uridine. []
- Pseudouridylation: The enzyme pseudouridine synthase (PUS) naturally modifies specific uridine residues in RNA to Ψ. During this process, the deuterium atom at the C5 position of Uridine-5,6-d2 is exchanged with a hydrogen atom from the solvent. []
- Mass Spectrometry Analysis: This exchange results in a detectable mass difference of -1 Da for Ψ compared to unmodified Uridine-5,6-d2. This shift allows researchers to pinpoint the presence and location of Ψ within the RNA sequence using mass spectrometry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)












